4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperazine and pyrrolidine rings with the phenyl groups using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine: Shares the piperazine ring but lacks the pyrrolidine and additional phenyl groups.
N-phenylpiperazine: Similar structure but with different substitution patterns.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in other structural aspects.
Uniqueness
4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide is unique due to its combination of piperazine, pyrrolidine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C22H26N4O2/c27-21(25-12-4-5-13-25)18-8-10-19(11-9-18)23-22(28)26-16-14-24(15-17-26)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-17H2,(H,23,28) |
InChI Key |
CNCKRSVKDWRPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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